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2,5-Dimethyl-3-(propylsulfanyl)furan

Flavor chemistry Organoleptic evaluation Meat flavor formulation

2,5-Dimethyl-3-(propylsulfanyl)furan (CAS 55764‑24‑4), also named (2,5‑dimethyl‑3‑furyl)propyl sulfide, is a sulfur‑substituted furan derivative belonging to the 3‑furyl alkyl sulfide subclass. The molecule features a furan ring methylated at positions 2 and 5 and a propylsulfanyl substituent at position 3.

Molecular Formula C9H14OS
Molecular Weight 170.27 g/mol
CAS No. 55764-24-4
Cat. No. B12895685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-3-(propylsulfanyl)furan
CAS55764-24-4
Molecular FormulaC9H14OS
Molecular Weight170.27 g/mol
Structural Identifiers
SMILESCCCSC1=C(OC(=C1)C)C
InChIInChI=1S/C9H14OS/c1-4-5-11-9-6-7(2)10-8(9)3/h6H,4-5H2,1-3H3
InChIKeySTLYDBUTGHWWHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimethyl-3-(propylsulfanyl)furan (CAS 55764-24-4): Core Identity and Regulatory Context for Flavor and Fragrance Procurement


2,5-Dimethyl-3-(propylsulfanyl)furan (CAS 55764‑24‑4), also named (2,5‑dimethyl‑3‑furyl)propyl sulfide, is a sulfur‑substituted furan derivative belonging to the 3‑furyl alkyl sulfide subclass. The molecule features a furan ring methylated at positions 2 and 5 and a propylsulfanyl substituent at position 3 [1]. This compound falls within the group of sulfur‑substituted furan derivatives evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) at its 59th meeting and subsequently re‑assessed by the European Food Safety Authority (EFSA) in Flavouring Group Evaluation 65, Revision 1, where the broader class was concluded to raise ‘no safety concern at estimated levels of intake as flavouring substances’ based on the MSDI approach for 32 of the 33 substances reviewed [2].

1
Flavor research Meat, savory, and bouillon model systems
2
Regulatory context Class-level EFSA FGE.65, no safety concern
3
Selection logic Propyl sulfide over thiol/methyl analogs for Irish Stew profile

Why Generic Substitution of 2,5-Dimethyl-3-(propylsulfanyl)furan (CAS 55764‑24‑4) with Other 3‑Furyl Sulfides or Thiols Is Not Feasible


Within the sulfur‑substituted furan class, both the oxidation state of sulfur (thiol vs. sulfide vs. disulfide) and the alkyl chain length dictate organoleptic performance, blendability, and functional compatibility in finished formulations. The target compound’s propyl sulfide moiety produces a distinct ‘sweet blending’ effect with a meaty‑oniony ‘Irish Stew’ character, simultaneously suppressing undesirable hydrolyzed‑vegetable‑protein notes—a profile not replicated by its closest analogs [1]. Simply replacing it with 2,5‑dimethylfuran‑3‑thiol introduces a sharper sulfurous‑lamb aroma [2], while the methyl‑sulfide analog delivers a coffee‑like nuance rather than the savory blending required for meat‑flavor applications [3]. Such sensory divergence means that formulators cannot interchange these compounds without altering the target flavor profile and requiring costly re‑optimization.

Target
2,5-Dimethyl-3-(propylsulfanyl)furan: sweet blending, Irish Stew meaty-onion character, HVP masking
Thiol analog
2,5-Dimethylfuran-3-thiol: sulfurous-lamb, brothy, HVP-like note; lacks HVP suppression
Methyl sulfide
2,5-Dimethyl-3-(methylthio)furan: coffee aroma, not savory meat profile
Sensory divergence demands reformulation; direct replacement alters flavor target and may increase cost.

Quantitative Evidence Guide: 2,5-Dimethyl-3-(propylsulfanyl)furan (CAS 55764‑24‑4) vs. Closest Analogs


Organoleptic Differentiation: Irish Stew Meat Flavor Profile vs. Comparator Compounds

The target compound delivers a ‘sweet blending effect, imparting a meaty oniony taste leaning towards an “Irish Stew” taste effect’ at 2–4 ppm in beef broth, and ‘helps reduce the typical hydrolyzed vegetable protein taste and ties in and rounds up the other meat‑like chemicals in the formula’ [1]. In contrast, the closest thiol analog 2,5‑dimethylfuran‑3‑thiol (CAS 55764‑23‑3) evaluated at 0.10% in propylene glycol exhibits a ‘sulfurous, meaty, green onion, brown and roasted, brothy, rubbery, HVP‑like, fatty and slightly tomato‑like’ aroma—lacking the oniony‑sweet blending and HVP‑masking attributes [2]. The methyl‑sulfide congener 2,5‑dimethyl‑3‑(methylthio)furan occurs naturally in coffee aroma and does not possess the savory meat‑stew character [3].

Flavor character
Head-to-head
Target: sweet blending, meaty oniony ‘Irish Stew’, reduces HVP taste at 2–4 ppm in beef broth. Thiol: sulfurous, lamb, HVP-like at 0.10%. Methyl sulfide: coffee.
Defines unique blending and HVP masking; thiol and methyl sulfide cannot replicate.
Model food system: beef broth (2–4 ppm) vs. 0.10% PG solution.
Flavor chemistry Organoleptic evaluation Meat flavor formulation

Flavor Formulation Compatibility: Reduction of Hydrolyzed Vegetable Protein Off‑Notes

In a model seasoning formulation containing 90 parts liquid hydrolyzed vegetable protein, 5 parts 4‑methyl‑β‑hydroxyethyl‑thiazole, and other sulfur‑containing adjuncts, the inclusion of 2.00 parts (2,5‑dimethyl‑3‑furyl)propyl sulfide provides a sweet blending effect that explicitly ‘helps reduce the typical hydrolyzed vegetable protein taste’ [1]. No such HVP‑masking property is reported for 2,5‑dimethylfuran‑3‑thiol, whose organoleptic description includes an ‘HVP‑like’ nuance, indicating it may reinforce rather than suppress hydrolyzed protein off‑notes [2].

HVP suppression
Head-to-head
Target: at 2.00 parts in 90-part HVP formulation, reduces HVP off-taste and sweetens blend. Thiol: organoleptic profile includes ‘HVP-like’, may reinforce off-notes.
Target uniquely masks HVP; thiol could intensify undesired note.
Based on patent Example VI seasoning model.
Hydrolyzed vegetable protein Flavor modification Meat flavor enhancement

Regulatory Differentiation: EFSA FGE.65 Safety Status of Sulfur‑Substituted Furan Class

The compound belongs to the sulfur‑substituted furan derivative group evaluated under EFSA FGE.65 Rev1. Among 33 substances in this group, 32 were concluded to have ‘no safety concern at estimated levels of intake as flavouring substances’ based on the MSDI approach [1]. The closest listed sulfide analog, 2,5‑dimethyl‑3‑(methylthio)furan (FL‑no 13.114), holds a ‘no safety concern’ status [2]. While the target compound itself is not explicitly listed with a dedicated FL‑number in the published FGE.65 tables, its structural placement within Subgroup IIa (Sulfides) indicates it falls under the same regulatory umbrella as its closely related evaluated congeners [2].

Regulatory status
Class-level
Belongs to Subgroup IIa (sulfides) of EFSA FGE.65; 32/33 sulfur-substituted furans have no safety concern. Methyl analog FL-no 13.114 confirmed; propyl not explicitly listed.
Class-level acceptance supports procurement; verify jurisdiction-specific listing.
EFSA FGE.65 Rev1, MSDI approach.
Food safety Flavouring regulation EFSA FGE.65

Structural and Physicochemical Differentiation: Sulfide vs. Thiol Oxidation State and Alkyl Chain Impact

The target compound features a propyl sulfide (C3H7–S–) linkage at the furan 3‑position, whereas the most common commercial comparator 2,5‑dimethylfuran‑3‑thiol bears a free thiol (–SH) group [1][2]. Sulfides are generally less prone to oxidative disulfide formation and Michael‑type addition reactions than free thiols, potentially offering greater shelf‑life stability in multi‑component flavor formulations [3]. The propyl chain provides a longer hydrophobic alkyl segment compared to the methyl analog (C1), which is expected to influence logP, fat solubility, and flavor release kinetics—though direct comparative physicochemical data for these specific compounds remain unpublished.

Sulfide stability
Class-level
Propyl sulfide less prone to oxidative dimerization than free thiol; longer C3 chain may affect logP and release kinetics vs. methyl analog.
Sulfide may offer shelf-life advantage; quantitative data not available.
General organosulfur chemistry inference; no compound-specific stability study found.
Structure-odor relationship Sulfur chemistry Flavor stability

Best Application Scenarios for 2,5-Dimethyl-3-(propylsulfanyl)furan (CAS 55764‑24‑4) Based on Published Evidence


Meat‑Flavor Compounding for Savory Bouillons, Gravies, and Processed Meat Products

The compound’s demonstrated efficacy in beef broth at 2–4 ppm, where it imparts a distinctive ‘Irish Stew’ character and enhances oniony notes [1], positions it as a targeted ingredient for savory flavor houses formulating dry soup mixes, bouillon cubes, canned gravies, and processed meat products requiring a sweet‑blended meaty‑oniony profile. The patent specifically validates its performance in liquid hydrolyzed vegetable protein‑based seasoning systems (Example VI) and in ground sausage analogues (Example VIII) [1].

Hydrolyzed Vegetable Protein (HVP) Masking in Cost‑Optimized Savory Bases

The explicit evidence that (2,5‑dimethyl‑3‑furyl)propyl sulfide reduces the typical HVP taste at 2.00 parts in a 90‑part HVP formulation [1] makes it uniquely suited for industrial savory applications where HVP is used as an economical protein base but its characteristic off‑note must be suppressed. This functional property is not shared by the thiol analog, which itself exhibits an ‘HVP‑like’ note [2].

Differentiation from Thiol‑Based Meat Flavors Where Mild Onion Character Is Desired

In product development projects where the target flavor is a mild, blended meaty‑onion profile rather than the sharper sulfurous‑lamb note of 2,5‑dimethylfuran‑3‑thiol [2], the propyl sulfide offers a distinguishable sensory space. This makes it a candidate for ‘Irish Stew’‑themed convenience foods, onion‑forward meat snacks, and blended seasoning mixes where the thiol would introduce an overly aggressive sulfurous impact.

Research Tool for Structure–Odor Relationship Studies in 3‑Furyl Sulfides

As a member of the 3‑furyl alkyl sulfide series with a C3 alkyl chain, this compound serves as a reference standard in structure–odor relationship investigations aimed at understanding how alkyl chain length and sulfur oxidation state modulate meat‑flavor character [1]. The availability of organoleptic descriptors for the methyl, propyl, and isoamyl congeners within the same patent [1] enables systematic comparative sensory studies.

Application
Selection Property
Validation Focus
Meat-flavor compounding (bouillon, gravy, processed meat)
Reported Irish Stew character and oniony blending at low ppm
Flavor profile validation in beef broth or liquid HVP model systems
HVP off-note masking in cost-optimized savory bases
Demonstrated HVP taste reduction in patent formulations
Sensory panel confirmation of reduced hydrolyzed protein note
Mild meaty-onion flavor without sulfurous-lamb impact
Distinguishable from thiol’s sharper sulfurous profile
Comparative organoleptic evaluation vs. 2,5-dimethylfuran-3-thiol
Structure–odor relationship research (3-furyl sulfides)
C3 propyl sulfide reference for alkyl chain length studies
Systematic sensory comparison with methyl, isoamyl congeners
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